molecular formula C12H16S B106852 Octahydrodibenzothiophene CAS No. 15869-74-6

Octahydrodibenzothiophene

Cat. No.: B106852
CAS No.: 15869-74-6
M. Wt: 192.32 g/mol
InChI Key: YVGLPSLTCJFUMY-UHFFFAOYSA-N
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Description

Octahydrobenzo[c]thiophene (CAS 54053-76-8), also referred to as cis-octahydrobenzo[c]thiophene or (3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydro-2-benzothiophene, is a saturated bicyclic organosulfur compound. Its structure comprises a fully hydrogenated benzo[c]thiophene system, where the thiophene ring is fused with a cyclohexane moiety. This compound exhibits a cis configuration at the 3a and 7a positions, conferring rigidity and stereochemical specificity .

Key properties include:

  • Molecular formula: C₈H₁₂S
  • Molecular weight: 140.24 g/mol
  • Stereochemistry: The cis configuration stabilizes the bicyclic system, influencing its reactivity and interaction with chiral environments.

Octahydrobenzo[c]thiophene is primarily studied for its applications in organic synthesis, particularly as a precursor for sulfur-containing heterocycles and ligands in catalysis. Its saturated structure reduces aromaticity, enhancing stability under harsh reaction conditions compared to non-hydrogenated analogs .

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydrodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGLPSLTCJFUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935965
Record name 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15869-74-6
Record name Octahydrodibenzothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octahydrodibenzothiophene can be synthesized through the hydrogenation of dibenzothiophene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

Dibenzothiophene+H2This compound\text{Dibenzothiophene} + \text{H}_2 \rightarrow \text{this compound} Dibenzothiophene+H2​→this compound

Industrial Production Methods

In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Octahydrodibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Further hydrogenation can lead to complete saturation of the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalysts such as platinum (Pt) or nickel (Ni) are used for further hydrogenation.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Fully hydrogenated dibenzothiophene derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Octahydrodibenzothiophene has several applications in scientific research:

    Chemistry: Used as a model compound to study hydrogenation and oxidation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Octahydrodibenzothiophene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Thiophene, 3-hexyltetrahydro- (CAS 1613-50-9)

  • Structure : A tetrahydrothiophene ring substituted with a hexyl group at the 3-position.
  • Molecular formula : C₁₀H₁₈S
  • Molecular weight : 170.31 g/mol
  • Key differences: The hexyl substituent increases lipophilicity, making this compound more soluble in nonpolar solvents compared to octahydrobenzo[c]thiophene. Lacks fused bicyclic geometry, resulting in lower steric hindrance and greater conformational flexibility. Applications: Used as an intermediate in surfactants and lubricant additives due to its alkyl chain .

Thiophene, tetrahydro-3-(3-methylbutyl)- (CAS 1551-25-3)

  • Structure : Tetrahydrothiophene with a branched 3-methylbutyl substituent at the 3-position.
  • Molecular formula : C₉H₁₆S
  • Molecular weight : 156.29 g/mol
  • Key differences: Branched alkyl chain enhances thermal stability but reduces reactivity in nucleophilic substitutions compared to linear-chain analogs. Similar to 3-hexyltetrahydrothiophene, this compound lacks fused rings, limiting its utility in stereoselective catalysis. Applications: Investigated in polymer chemistry as a sulfur-containing monomer .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Octahydrobenzo[c]thiophene (cis) 54053-76-8 C₈H₁₂S 140.24 Bicyclic, stereochemically rigid, high stability in catalytic applications
3-Hexyltetrahydrothiophene 1613-50-9 C₁₀H₁₈S 170.31 Linear alkyl chain, high lipophilicity, surfactant applications
3-(3-Methylbutyl)tetrahydrothiophene 1551-25-3 C₉H₁₆S 156.29 Branched alkyl chain, thermal stability, monomer for polymers

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